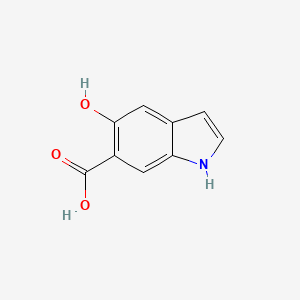

5-Hydroxyindole-6-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-hydroxy-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c11-8-3-5-1-2-10-7(5)4-6(8)9(12)13/h1-4,10-11H,(H,12,13) |

InChI Key |

KTCWGDTWFFOXBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Biogenesis of Hydroxyindole Carboxylic Acids with Relevance to 5 Hydroxyindole 6 Carboxylic Acid

Enzymatic Pathways and Mechanistic Elucidation in Biological Systems

The formation of indole (B1671886) carboxylic acid derivatives is a sophisticated process governed by a series of specific enzymes. These biocatalysts mediate the transformation of tryptophan and its downstream metabolites through various hydroxylation, oxidation, and decarboxylation steps.

The primary precursor for the biosynthesis of many indole derivatives is the amino acid tryptophan. youtube.com In many organisms, tryptophan is metabolized through several key pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, which can lead to the formation of various indole compounds. mdpi.com The direct conversion of L-tryptophan to indole-3-carboxylic acid has been observed in organisms like the parasitic plant genus Orobanche. In these plants, L-tryptophan is metabolized to indole-3-carboxaldehyde (B46971), which is then further converted to indole-3-methanol and indole-3-carboxylic acid. nih.gov

A crucial intermediate in some of these pathways is 5-hydroxytryptophan (B29612) (5-HTP). The formation of 5-HTP from tryptophan is a key step in the synthesis of the neurotransmitter serotonin. reactome.org This hydroxylation reaction is catalyzed by tryptophan hydroxylase. youtube.com While the primary fate of 5-HTP in many systems is decarboxylation to serotonin, it can also be a substrate for other enzymatic modifications. reactome.org For instance, in the context of melanin (B1238610) synthesis, L-5-hydroxytryptophan can be acted upon by tyrosinase, leading to the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), demonstrating a direct link between the serotonin pathway and indole carboxylic acid formation. mdpi.com

The biosynthesis of indole-3-acetic acid (IAA), a well-known plant hormone, provides a well-studied example of an indole carboxylic acid derived from tryptophan. One of the pathways for IAA synthesis involves the conversion of tryptophan to indole-3-acetamide (B105759) (IAM), which is then hydrolyzed by an indole-3-acetamide hydrolase to produce IAA. nih.govoup.com This pathway was initially thought to be exclusive to bacteria but has since been identified in plants as well. nih.govoup.com

While the direct biosynthetic pathway for 5-Hydroxyindole-6-carboxylic Acid is not as extensively characterized, the existence of pathways that hydroxylate the indole ring at various positions and add a carboxylic acid group suggests potential routes. For example, the synthesis of 6-hydroxyindole-3-carboxylic acid has been identified in Arabidopsis thaliana. nih.govnih.gov

The biosynthesis of eumelanin, the dark pigment in mammals, provides a well-elucidated example of the formation of a dihydroxyindole carboxylic acid. A key intermediate in this pathway is L-dopachrome, which is formed from the oxidation of L-DOPA. The fate of L-dopachrome is a critical branch point. It can spontaneously decarboxylate to form 5,6-dihydroxyindole (B162784) (DHI). nih.gov

Alternatively, the enzyme L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2), catalyzes the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govresearchgate.net This enzymatic conversion is crucial as it prevents the formation of the more reactive DHI and channels the pathway towards the production of DHICA-eumelanin. researchgate.net The mechanism of this tautomerization is thought to involve the rearrangement of a proton from the beta-carbon to the carboxylate group, followed by deprotonation at the alpha-position. researchgate.netelsevierpure.com

The enzyme tyrosinase also plays a significant role in this pathway. Not only does it catalyze the initial steps of tyrosine hydroxylation to L-DOPA and its subsequent oxidation to dopaquinone, but human tyrosinase has also been shown to function as a DHICA oxidase. nih.govreactome.org It catalyzes the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid, which is a step towards the polymerization into eumelanin. uniprot.org In some mammalian systems, another enzyme, tyrosinase-related protein 1 (TYRP1), is also implicated in the oxidation of DHICA. uniprot.org

The following table summarizes the key enzymes and their functions in the formation of DHICA:

| Enzyme | Abbreviation | Function | Product |

| Tyrosinase | TYR | Catalyzes the oxidation of L-DOPA to L-dopaquinone and the oxidation of DHICA. | L-dopaquinone, Indole-5,6-quinone-2-carboxylic acid |

| L-Dopachrome Tautomerase | DCT / TYRP2 | Catalyzes the tautomerization of L-dopachrome to DHICA. | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) |

| Tyrosinase-Related Protein 1 | TYRP1 | In some species, catalyzes the oxidation of DHICA. | Indole-5,6-quinone-2-carboxylic acid |

Beyond the well-studied tyrosinase and L-dopachrome tautomerase, other oxidoreductases and hydrolases are integral to the biogenesis of indole carboxylic acids.

Aldehyde Oxidases: In plants such as Arabidopsis thaliana, aldehyde oxidases play a role in the synthesis of indole-3-carboxylic acid. These enzymes can oxidize indole-3-carboxaldehyde to indole-3-carboxylic acid. nih.gov Specifically, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov

Indole-3-acetamide Hydrolases: As mentioned earlier, indole-3-acetamide hydrolase is a key enzyme in one of the biosynthetic pathways for indole-3-acetic acid in both bacteria and plants. nih.govoup.com This enzyme belongs to the amidase signature family and catalyzes the hydrolysis of indole-3-acetamide to yield indole-3-acetic acid. nih.gov

Carboxylic Acid Reductases: While not directly involved in the synthesis of the carboxylic acid moiety, carboxylic acid reductases are relevant in the broader metabolism of these compounds. For example, a carboxylic acid reductase from Nocardia sp. has been shown to reduce indole-3- and indole-5-carboxylic acids. google.com

IacA and IacE: In the bacterium Caballeronia glathei, the enzymes IacA and IacE are involved in the degradation of indole-3-acetic acid. However, they have also been shown to convert a range of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid, into their corresponding 2,3-dihydroxyindole-3-acetic acid homologs, demonstrating their versatility in modifying indole compounds. nih.gov

Microbial and Plant Biosynthesis of Indole Carboxylic Acids

Microorganisms and plants are prolific producers of a vast array of secondary metabolites, including various indole derivatives. The biosynthesis of indole carboxylic acids in these organisms is often linked to their ecological interactions and survival strategies.

Several microbial species have been identified and utilized for their ability to produce indole carboxylic acids through bioconversion and fermentation processes.

Chromobacterium violaceum : This bacterium is known to convert L-tryptophan into indole-3-carboxylic acid. nih.govnih.gov Studies with growing cultures and resting cell suspensions of C. violaceum have demonstrated this biotransformation. nih.govresearchgate.net

Escherichia coli : While a common model organism in biotechnology, E. coli also possesses native enzymes capable of participating in indole carboxylic acid biosynthesis. For instance, an aldehyde dehydrogenase (AldH) from E. coli can convert indole-3-acetylaldehyde into indole-3-acetic acid (IAA). researchgate.netsci-hub.se The biosynthesis of IAA in E. coli can be achieved via the indole-3-pyruvic acid pathway, which involves an aminotransferase, an indole-3-pyruvic acid decarboxylase, and an indole-3-acetic acid dehydrogenase. jmb.or.kr

Saccharomyces cerevisiae : The baker's yeast, Saccharomyces cerevisiae, is also capable of producing IAA, particularly when cultured in a medium supplemented with L-tryptophan. nih.govplos.org The biosynthetic pathway in yeast is thought to proceed through the conversion of tryptophan to indole-3-pyruvic acid by aromatic amino acid transferases (Aro8/9) and the subsequent conversion to IAA, likely involving aldehyde dehydrogenases. plos.org

The following table provides an overview of microbial production of indole carboxylic acids:

| Microorganism | Precursor | Product | Key Enzyme(s) |

| Chromobacterium violaceum | L-Tryptophan | Indole-3-carboxylic acid | - |

| Escherichia coli | Indole-3-acetylaldehyde | Indole-3-acetic acid | Aldehyde dehydrogenase (AldH) |

| Saccharomyces cerevisiae | L-Tryptophan | Indole-3-acetic acid | Aromatic amino acid transferases (Aro8/9), Aldehyde dehydrogenases |

Metabolic engineering offers powerful tools to enhance the production of valuable compounds like hydroxyindole carboxylic acids in microbial hosts. By introducing heterologous genes and modifying native metabolic pathways, production titers can be significantly increased.

A key strategy for producing hydroxylated indole compounds is the engineering of pathways for the synthesis of precursors like 5-hydroxytryptophan (5-HTP). In one study, an engineered E. coli strain was developed to produce 5-HTP from glucose. This was achieved by introducing a semi-rationally engineered aromatic amino acid hydroxylase. A two-step fermentation process, where 5-HTP was first produced and then converted to serotonin in a separate step, yielded significant amounts of both compounds. nih.gov

For the production of indole-3-acetic acid (IAA) in E. coli, an artificial pathway has been established to enable its synthesis directly from glucose. This involved engineering both the upstream pathway from glucose to L-tryptophan and the downstream pathway from L-tryptophan to IAA. researchgate.netsci-hub.se To improve yields, genes for competing pathways, such as the one leading to indole formation (tnaA), have been deleted. jmb.or.kr The functional expression of enzymes like indole-3-pyruvic acid decarboxylase (ipdC), aminotransferase (aspC), and indole-3-acetaldehyde dehydrogenase (iad1) in E. coli has been shown to result in the production of up to 3.0 g/L of IAA. jmb.or.kr

While the engineered biosynthesis of this compound specifically is not yet widely reported, the successful engineering of pathways for related molecules like 5-HTP and IAA provides a strong foundation for future work. The combination of hydroxylases with enzymes that introduce a carboxylic acid moiety into the indole ring in an engineered microbial host represents a promising strategy for the sustainable production of this and other novel hydroxyindole carboxylic acids.

Metabolic Transformations and Chemical Fate of Hydroxyindole Carboxylic Acids in in Vitro and Model Biological Systems

Catabolic Pathways and Degradation Mechanisms (e.g., formation of thiazolidine (B150603) carboxylic acids in animal models)

The catabolism of hydroxyindole carboxylic acids can lead to the formation of various degradation products. One notable pathway involves the formation of thiazolidine carboxylic acids. While the direct catabolism of 5-Hydroxyindole-6-carboxylic Acid into a thiazolidine derivative is not extensively documented, the formation of 5-hydroxyindole (B134679) thiazolidine carboxylic acid (5-HITCA) from the related compound serotonin (B10506) (5-hydroxytryptamine or 5-HT) is well-established and provides a model for such reactions.

In nervous system tissues, 5-HT can be metabolized to 5-hydroxyindole-3-acetaldehyde. This aldehyde can then undergo a condensation reaction with L-cysteine to form 5-HITCA. researchgate.net This process has been observed in tissue samples from the central and enteric nervous systems of mice and rats, as well as in cultured rat pheochromocytoma (PC-12) cells. researchgate.net The formation of 5-HITCA represents a significant catabolic pathway for 5-HT. researchgate.net

Furthermore, 5-HITCA itself can be further degraded. Studies have shown that 5-HITCA can break down into 5-hydroxyindole acetaldehyde, suggesting an equilibrium that prevents the accumulation of the thiazolidine derivative. researchgate.net This degradation is influenced by the enzyme aldehyde dehydrogenase type 2. researchgate.net

While this pathway originates from serotonin, it highlights a potential catabolic mechanism for other hydroxyindole derivatives. The formation of a thiazolidine ring from an indole-containing aldehyde and an amino acid like L-cysteine is a plausible reaction for metabolites of this compound if it undergoes similar initial metabolic steps.

Table 1: Catabolic Pathways of a Related Hydroxyindole Compound

| Precursor | Catabolic Product | Mediating Amino Acid | Biological System |

|---|---|---|---|

| 5-Hydroxyindole-3-acetaldehyde (from Serotonin) | 5-Hydroxyindole thiazolidine carboxylic acid (5-HITCA) | L-Cysteine | Animal Models (mice, rats), In Vitro (PC-12 cells) |

| 5-Hydroxyindole thiazolidine carboxylic acid (5-HITCA) | 5-Hydroxyindole acetaldehyde | - | Animal Models |

Enzyme-Mediated Biotransformations and Oxidative Pathways (e.g., by microbial or mammalian enzymes)

Enzymatic transformations, particularly oxidative pathways, play a pivotal role in the metabolism of hydroxyindole carboxylic acids. These reactions are often mediated by oxidoreductases, such as tyrosinase and tyrosinase-related proteins, which are involved in melanin (B1238610) biosynthesis.

A closely related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is a known substrate for these enzymes. In mice, tyrosinase-related protein 1 (TYRP1) catalyzes the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid. nih.gov Interestingly, in humans, tyrosinase itself appears to be responsible for the oxidation of DHICA. nih.govresearchgate.net This suggests that species-specific differences exist in the enzymes that metabolize these compounds.

While direct enzymatic oxidation of this compound is not as well-characterized, the potential for such reactions is evident. For instance, the chemical oxidation of 5-Hydroxyindole-2-carboxylic acid with potassium permanganate (B83412) (KMnO4) results in the formation of pyrrole-2,3,5-tricarboxylic acid, indicating that the indole (B1671886) ring is susceptible to oxidative cleavage. sigmaaldrich.com

Furthermore, hydroxylation is another key enzymatic transformation. A major metabolite of the antidepressant vilazodone, which contains an indole moiety, is a 5-cyano-6-hydroxy-1H-indole derivative, formed in liver microsomes of rats, dogs, monkeys, and humans. nih.gov This highlights the capability of mammalian enzyme systems to hydroxylate the indole ring, a potential metabolic route for this compound.

Table 2: Enzyme-Mediated and Oxidative Transformations of Related Hydroxyindole Carboxylic Acids

| Substrate | Transformation | Enzyme/Reagent | Product | Biological System/Condition |

|---|---|---|---|---|

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Oxidation | Tyrosinase-related protein 1 (TYRP1) | Indole-5,6-quinone-2-carboxylic acid | Mouse |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Oxidation | Tyrosinase | Indole-5,6-quinone-2-carboxylic acid | Human |

| 5-Hydroxyindole-2-carboxylic acid | Oxidation | Potassium permanganate (KMnO4) | Pyrrole-2,3,5-tricarboxylic acid | Chemical Reaction |

| Vilazodone (indole-containing drug) | Hydroxylation | Liver microsomes | 5-cyano-6-hydroxy-1H-indole derivative | Rat, Dog, Monkey, Human |

Conjugation and Derivatization in Biological Matrices (e.g., O-methylation, glucuronide and sulfate (B86663) conjugates in in vitro or animal studies)

Conjugation reactions are a major route for the metabolism and elimination of hydroxyindole carboxylic acids. These processes increase the water solubility of the compounds, facilitating their excretion in urine and bile. The principal conjugation pathways include O-methylation, glucuronidation, and sulfation.

Studies on melanoma patients and animal models have provided significant insights into these pathways. High-performance liquid chromatography (HPLC) analysis of urine from a patient with widespread melanoma revealed the presence of ester glucuronide and sulfate conjugates of 5-hydroxy-6-methoxyindole-2-carboxylic acid and 6-hydroxy-5-methoxyindole-2-carboxylic acid. nih.gov This finding strongly indicates that O-methylation of the hydroxyl group can occur, followed by glucuronidation of the carboxylic acid and sulfation. In urine from B16 melanoma-bearing mice, only the sulfate conjugates were detected, suggesting species-specific differences in conjugation patterns. nih.gov

In vitro studies have further elucidated the process of glucuronidation. The glucuronidation of various 5-hydroxyindole derivatives has been demonstrated in preparations of rat liver, kidney, and intestinal mucosa. nih.gov For carboxylic acid-containing drugs, including indole derivatives, acyl glucuronidation is a key metabolic clearance mechanism. osti.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of an ester linkage between the carboxylic acid and glucuronic acid. osti.gov

The O-methylation of hydroxyindoles is also a documented metabolic step. For instance, O-methyl derivatives of 5,6-dihydroxyindole-2-carboxylic acid have been chemically synthesized, and these methylated compounds are found in the urine of healthy individuals and at higher levels in melanoma patients. nih.gov

Table 3: Conjugation and Derivatization of Hydroxyindole Carboxylic Acids

| Substrate | Conjugate/Derivative | Biological Matrix/System |

|---|---|---|

| 5-Hydroxy-6-methoxyindole-2-carboxylic acid | Ester glucuronide, Sulfate conjugate | Human urine (melanoma patient) |

| 6-Hydroxy-5-methoxyindole-2-carboxylic acid | Ester glucuronide, Sulfate conjugate | Human urine (melanoma patient) |

| 5-Hydroxy-6-methoxyindole-2-carboxylic acid | Sulfate conjugate | Mouse urine (melanoma model) |

| 6-Hydroxy-5-methoxyindole-2-carboxylic acid | Sulfate conjugate | Mouse urine (melanoma model) |

| 5-Hydroxyindole derivatives | Glucuronides | In vitro (rat liver, kidney, intestinal mucosa) |

| 5,6-Dihydroxyindole-2-carboxylic acid | O-methyl derivatives | Human urine |

Structure Activity Relationship Sar Studies of 5 Hydroxyindole 6 Carboxylic Acid and Its Analogues in in Vitro Research

Rational Design and Synthesis of 5-Hydroxyindole-6-carboxylic Acid Analogues

The rational design of analogues of this compound involves a multifaceted approach, targeting different parts of the molecule to enhance its interaction with biological macromolecules. Key strategies include modifications at the carboxylic acid group, substitutions on the indole (B1671886) ring, and the integration of the core scaffold into larger, more complex molecular architectures.

The carboxylic acid group of this compound is a prime site for modification to influence the compound's physicochemical properties and biological activity. Esterification and amidation are common strategies to modulate polarity, cell permeability, and binding interactions.

The synthesis of ester and amide derivatives from the parent carboxylic acid is a fundamental approach in medicinal chemistry. For instance, studies on related indole carboxylic acids, such as 5-hydroxyindole-3-carboxylic acid, have demonstrated that the conversion of the carboxylic acid to its ester or amide can significantly impact biological activity. In one study, a series of N-substituted 5-hydroxyindole-3-carboxylic acids and their corresponding esters were synthesized and evaluated for their cytotoxic effects. The process involved the initial synthesis of the ester, followed by hydrolysis to yield the carboxylic acid, allowing for a direct comparison of their activities. nih.gov

A general synthetic route to produce amides from carboxylic acids involves the use of coupling reagents. For example, the functional group interconversion of a carboxylic acid to a carboxamide has been reported in the synthesis of 6-hydroxy-indole-5-carboxylic acids, a close structural isomer of the title compound. nih.gov This transformation is a key step in creating a diverse library of amide analogues for SAR studies. nih.gov

The rationale behind these modifications is to explore the hydrogen bonding capabilities and steric tolerance of the target protein's binding pocket. Replacing the acidic proton of the carboxylic acid with an alkyl group (ester) or a substituted amino group (amide) can alter the compound's ability to act as a hydrogen bond donor, which can be critical for receptor or enzyme interaction. drugdesign.org

Table 1: Examples of Ester and Amide Modifications of Indole Carboxylic Acids and Their Reported Biological Contexts

| Parent Compound Isomer | Modification | Synthetic Approach | Biological Context of Study | Reference |

| 5-Hydroxyindole-3-carboxylic acid | Ester (various) | Reaction of enamine with benzoquinone followed by hydrolysis. | Cytotoxicity against cancer cell lines. | nih.gov |

| 6-Hydroxy-indole-5-carboxylic acid | Amide | Functional group interconversion from carboxylic acid. | Preparation of a metabolite of an antidepressant. | nih.gov |

| Indole-2-carboxylic acid | Amide (various) | Coupling with various amines using coupling agents. | General review of synthesis methods for enzyme inhibitors. | nih.gov |

Modifying the indole ring of this compound allows for the exploration of how different substituents impact steric, electronic, and hydrophobic interactions with biological targets. These modifications can fine-tune the compound's affinity and selectivity.

The synthesis of indole derivatives with various substitutions on the ring is a well-established field. For instance, a study on indole-5-propanoic acid derivatives, which also possess a carboxylic acid functional group, demonstrated that introducing different aryl or alkyl groups at various positions of the indole ring significantly influenced their activity as GPR40 agonists. nih.gov This highlights the importance of the substitution pattern on the indole nucleus for biological activity.

Furthermore, research on indole-5,6-dicarbonitrile derivatives, which share the 5,6-disubstituted indole core, has shown that modifications such as chlorination and the introduction of different phenyl groups at the 2-position dramatically affect their inhibitory potency against monoamine oxidase (MAO) enzymes. nih.gov Methylation of the indole nitrogen was also found to be a critical determinant of selectivity. nih.gov These findings underscore the potential for targeted substitutions on the this compound scaffold to develop potent and selective inhibitors for various enzymes.

The incorporation of the this compound scaffold into larger and more complex molecules, such as peptidomimetics, represents an advanced strategy to mimic the structure of natural peptides and enhance biological activity and stability. Peptidomimetics are designed to retain the essential pharmacophoric elements of a peptide while overcoming issues like poor stability and bioavailability. nih.gov

While direct examples of incorporating this compound into peptidomimetics are not extensively documented in the reviewed literature, the general principles of peptidomimetic design suggest its potential as a constrained amino acid surrogate. The indole ring can mimic the side chain of tryptophan, and the carboxylic acid provides a point for peptide bond formation. The hydroxyl group offers an additional point for interaction or further derivatization.

The synthesis of peptidomimetics often involves the coupling of amino acid-like building blocks. For example, a study on the synthesis of a morphiceptin (B1676752) peptidomimetic involved the replacement of a proline residue with a novel cyclic β-amino acid, demonstrating the feasibility of incorporating non-standard amino acids into peptide chains. researchgate.net This approach could be adapted for the inclusion of this compound to create novel peptidomimetics with unique structural and biological properties. There is limited specific information available in the reviewed literature on the successful synthesis and biological evaluation of peptidomimetics directly incorporating this compound.

Elucidation of Molecular Interactions and Biochemical Potency in In Vitro Assays

In vitro assays are crucial for determining the biochemical potency and mechanism of action of this compound and its analogues. These assays provide quantitative data on enzyme inhibition and receptor binding, which are essential for establishing robust SAR.

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Studies on hydroxyindoles have revealed that the position of the hydroxyl group on the indole ring is critical for inhibitory activity. Notably, 6-hydroxyindole (B149900) was found to be a potent competitive inhibitor of human melanoma tyrosinase, with an IC50 value of 20 µM. nih.govnih.gov This is significantly more potent than 5-hydroxyindole (B134679) (IC50 = 366 µM) and the common tyrosinase inhibitor kojic acid (IC50 = 342 µM). nih.govnih.gov This finding strongly suggests that the this compound scaffold is a promising starting point for the design of novel tyrosinase inhibitors.

EZH2 (Enhancer of Zeste Homolog 2): EZH2 is a histone methyltransferase that is often overexpressed in cancer. A study on 5-hydroxyindole-based compounds as EZH2 inhibitors identified several derivatives with significant antiproliferative activity against K562 cells. mdpi.com Although these compounds were not direct analogues of this compound, the study provides valuable SAR insights. For instance, compound L-04, a 5-hydroxyindole derivative, showed an IC50 of 52.6 μM in an antiproliferation assay. mdpi.com The study also highlighted the importance of substituents on the indole nitrogen for inhibitory activity. mdpi.com

MAO (Monoamine Oxidase): MAO enzymes are involved in the metabolism of neurotransmitters and are targets for antidepressants and drugs for neurodegenerative diseases. Research on indole-5,6-dicarbonitrile derivatives has identified potent inhibitors of both MAO-A and MAO-B. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited MAO-A and MAO-B with IC50 values of 0.014 µM and 0.017 µM, respectively. nih.gov These compounds were found to be reversible and competitive inhibitors. nih.gov

SIRT5 (Sirtuin 5): SIRT5 is a mitochondrial deacetylase implicated in metabolism and cancer. While no direct studies on this compound analogues as SIRT5 inhibitors were found, research on other carboxylic acid-containing molecules provides insights. A study on SIRT5 inhibitors identified a cyclic peptidic compound with an IC50 value of approximately 7.5 μM. nih.gov Another study on carboxylic acid isosteres as SIRT5 inhibitors reported compounds with IC50 values in the low micromolar to nanomolar range, highlighting the importance of the acidic moiety for potent inhibition. nih.gov

Table 2: In Vitro Enzyme Inhibition Data for Analogues Related to this compound

| Enzyme | Compound/Analogue Class | IC50 Value | Inhibition Type | Reference |

| Tyrosinase | 6-Hydroxyindole | 20 µM | Competitive | nih.govnih.gov |

| EZH2 | 5-Hydroxyindole derivative (L-04) | 52.6 µM (antiproliferative) | Not specified | mdpi.com |

| MAO-A | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 µM | Reversible, Competitive | nih.gov |

| MAO-B | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 µM | Reversible, Competitive | nih.gov |

| SIRT5 | Cyclic peptidic inhibitor | ~7.5 µM | Not specified | nih.gov |

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Inverse agonists of the H3R have therapeutic potential for treating a variety of central nervous system disorders.

While there is no direct evidence of this compound analogues acting as H3R inverse agonists in the reviewed literature, a study on the closely related 5-hydroxyindole-2-carboxylic acid amides has identified them as a novel class of potent H3R inverse agonists. nih.gov This research provides a valuable surrogate for understanding the potential SAR of this compound derivatives at this receptor.

In the study of 5-hydroxyindole-2-carboxylic acid amides, extensive SAR was conducted. It was found that the nature of the amide substituent and modifications at the 1-position and 5-position of the indole ring were critical for affinity and functional activity. For example, the compound (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone was identified as a potent H3R inverse agonist. nih.gov This suggests that a basic nitrogen atom in a piperidine (B6355638) ring attached to the core scaffold via an ether linkage at the 5-position and a suitable substituent on the indole nitrogen are key features for high affinity.

Table 3: Binding Affinity of a Representative 5-Hydroxyindole-2-carboxylic Acid Amide Analogue at the Histamine-3 Receptor

| Compound | Receptor | Ki (nM) | Functional Activity | Reference |

| (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone | Histamine-3 Receptor | Data not explicitly provided in abstract | Inverse Agonist | nih.gov |

Cellular Effects in Non-Human or In Vitro Cell Culture Models (e.g., antiproliferative effects, apoptosis induction)

Research into the antiproliferative and apoptotic effects of hydroxyindole carboxylic acids has primarily focused on the 5-hydroxyindole-3-carboxylic acid scaffold and other indole-6-carboxylic acid derivatives. These studies provide a foundational understanding of the potential biological activities of the broader class of hydroxyindole carboxylic acids.

A study on novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives revealed significant cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. nih.govnih.gov The antiproliferative activities of these compounds were evaluated using the MTT assay, with several derivatives demonstrating potent activity. nih.govresearchgate.net For instance, an ester derivative, compound 5d, which features a 4-methoxy group, was identified as the most potent compound with a half-maximal effective concentration (EC₅₀) of 4.7 µM against MCF-7 cells. nih.govresearchgate.net Notably, these compounds exhibited low toxicity in normal human dermal fibroblast (HDF) cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

The induction of apoptosis is a key mechanism for many anticancer agents. While direct evidence for this compound is lacking, studies on related indole derivatives suggest this as a probable mechanism of action. For example, new indole-6-carboxylic acid derivatives have been shown to induce the extrinsic apoptosis pathway in cancer cells. nih.govresearchgate.net Furthermore, research on other indole derivatives has demonstrated their ability to cause cell cycle arrest, another important factor in antiproliferative activity. mdpi.com For example, some indole-aryl amides have been shown to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 human colon adenocarcinoma cells. mdpi.com

The table below summarizes the cytotoxic activity of selected 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 cell line, providing a comparative basis for understanding the potential activity of related isomers.

| Compound ID | R Group | EC₅₀ (µM) against MCF-7 |

| 5a | Butyl | < 10 |

| 5d | 4-Methoxyphenyl | 4.7 |

| 5l | 4-Chlorophenyl | < 10 |

| 6j | 4-Methylbenzyl (acid) | > 10 |

Structure-Activity Relationship Correlations and Pharmacophore Identification

The structure-activity relationship (SAR) of hydroxyindole carboxylic acids and their analogues has been investigated to identify the key molecular features responsible for their cytotoxic effects. These studies are crucial for the rational design of more potent and selective anticancer agents.

For the 5-hydroxyindole-3-carboxylic acid series, several SAR correlations have been established. The nature of the substituent at the N-1 position of the indole ring plays a significant role in determining the antiproliferative activity. Derivatives with a p-methoxyphenyl group at this position generally exhibit greater potency compared to those with benzyl (B1604629) or p-methylbenzyl groups. nih.gov This suggests that electron-donating groups in the para position of the N-1 phenyl ring enhance cytotoxic activity. researchgate.net

Furthermore, the ester or carboxylic acid moiety at the C-3 position influences the activity. In the aforementioned study, several ester derivatives (compounds 5a, 5d, and 5l) demonstrated superior cytotoxicity compared to their corresponding carboxylic acid counterparts. nih.gov This could be attributed to improved cellular uptake or different interactions with the biological target.

From a pharmacophore perspective, the 5-hydroxyindole core is considered an essential feature for the activity of these compounds. nih.gov Molecular docking studies on the potent compound 5d have suggested that the 5-hydroxy group and the carboxylate group can form crucial interactions with the active site of target proteins, such as survivin. nih.gov Specifically, the 5-hydroxy indole group can participate in π-π stacking interactions, while the ester or carboxylic acid function can form hydrogen bonds. nih.gov

For the broader class of indole-6-carboxylic acid derivatives, SAR studies have indicated that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for their anti-tumor activity. nih.govresearchgate.net

The identification of a pharmacophore model for these anticancer agents involves defining the essential structural features and their spatial arrangement required for biological activity. For 5-hydroxyindole derivatives, a general pharmacophore model would likely include:

A hydrogen bond donor (the 5-hydroxy group).

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid or ester).

A hydrophobic aromatic ring system (the indole core).

A variable substituent region at the N-1 position, where aromatic groups with electron-donating substituents are preferred.

These SAR and pharmacophore insights, primarily derived from analogues, provide a valuable framework for the future investigation and development of this compound and its derivatives as potential therapeutic agents.

Computational Chemistry and Chemoinformatic Applications in 5 Hydroxyindole 6 Carboxylic Acid Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 5-Hydroxyindole-6-carboxylic acid, these simulations would involve creating a three-dimensional model of the molecule and virtually screening it against various protein targets. The goal is to predict the preferred binding orientation and the strength of the interaction, providing insights into its potential biological activity.

Elucidation of Ligand-Target Interactions (e.g., protein-ligand binding)

The primary goal of molecular docking is to elucidate the specific interactions between a ligand and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, are crucial for the stability of the protein-ligand complex. researchgate.netnih.gov By simulating the binding of this compound to a specific protein, researchers could identify the key amino acid residues in the binding site that form contacts with the molecule.

For instance, studies on other indole (B1671886) derivatives have successfully used docking to understand their binding modes with targets like serotonin (B10506) receptors or enzymes involved in cancer pathways. researchgate.netjocpr.comrsc.org Such an analysis for this compound would be invaluable in hypothesizing its mechanism of action and guiding the design of more potent derivatives. However, specific studies detailing these protein-ligand interactions for this compound are not presently available in the reviewed literature.

Conformational Analysis and Binding Pose Prediction

A key challenge in molecular docking is the inherent flexibility of both the ligand and the protein. nih.gov Conformational analysis involves exploring the different possible three-dimensional arrangements (conformations) of this compound. Docking algorithms then attempt to fit these various conformations into the protein's binding site to find the most energetically favorable binding pose. nih.gov

The predicted binding pose is critical, as it determines which interactions can form and dictates the molecule's biological effect (e.g., as an agonist or antagonist). Advanced docking methods can even account for the flexibility of the protein's backbone, providing a more accurate prediction. nih.gov While this is a standard computational procedure, specific conformational analyses and binding pose predictions for this compound in complex with biological targets have not been published.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are chemoinformatic techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org

A QSAR model for analogues of this compound would aim to predict the activity of new, unsynthesized molecules based on their structural properties (descriptors). nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. researchgate.net These models are instrumental in designing new analogues with improved potency and selectivity. Research on other indole-based compounds has successfully used QSAR and pharmacophore models to design novel inhibitors for various targets, including those for cancer and viral diseases. researchgate.netscielo.br A dedicated QSAR or pharmacophore study for a series of this compound derivatives could similarly accelerate drug discovery efforts, but such research is not currently available.

Prediction of Molecular Properties and ADMET Considerations (e.g., microsomal clearance, membrane permeation, lipophilicity) via In Silico Methods

Before a compound can become a viable drug, it must possess suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.gov

For this compound, computational models could predict key parameters such as:

Lipophilicity (LogP): Affects solubility, absorption, and membrane permeability.

Aqueous Solubility (LogS): Crucial for formulation and bioavailability.

Human Intestinal Absorption (HIA): Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Toxicity: Flags potential safety issues like cardiotoxicity or mutagenicity.

Studies on related indole compounds have demonstrated the utility of these predictive models. nih.gov However, a comprehensive in silico ADMET profile specifically for this compound has not been published.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Data Interpretation (e.g., NMR, IR, MS)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure. These calculations can be used to determine optimized molecular geometry, orbital energies (like HOMO and LUMO), and the distribution of electron density.

This information is highly valuable for interpreting experimental spectroscopic data. For example, DFT calculations can predict:

NMR chemical shifts: Assisting in the correct assignment of signals in ¹H and ¹³C NMR spectra.

IR vibrational frequencies: Helping to assign absorption bands in an infrared spectrum to specific molecular vibrations. jocpr.com

Mass spectrometry fragmentation patterns: Aiding in the interpretation of mass spectra.

While these computational methods are powerful for structural elucidation, specific studies applying quantum chemical calculations to interpret the NMR, IR, or MS spectra of this compound are not found in the surveyed scientific literature. Research on similar molecules, like 5,6-dihydroxyindole-2-carboxylic acid, has shown that such calculations can yield significant insights into their physical properties. nih.gov

Emerging Research Areas and Future Directions for 5 Hydroxyindole 6 Carboxylic Acid Studies

Development of Highly Regioselective and Enantioselective Synthetic Routes

The precise synthesis of substituted indoles is a cornerstone of medicinal chemistry, given their prevalence in pharmacologically active compounds. mdpi.comresearchgate.net For 5-hydroxyindole-6-carboxylic acid, the development of synthetic routes that offer high control over the placement of functional groups (regioselectivity) is a primary objective.

Future research will likely focus on adapting and refining existing methodologies for indole (B1671886) synthesis to achieve the specific 5-hydroxy, 6-carboxy substitution pattern. A promising avenue involves the exploration of transition-metal-catalyzed reactions, which have shown considerable success in the functionalization of the indole nucleus. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the carboxylic acid group at the C6 position of a pre-functionalized 5-hydroxyindole (B134679) core. beilstein-journals.org

Moreover, the potential for chirality in derivatives of this compound necessitates the development of enantioselective synthetic methods. This is particularly relevant for creating compounds with specific biological activities, as different enantiomers can have vastly different pharmacological effects. nih.gov Organocatalysis and chiral metal complexes are powerful tools that could be leveraged to produce enantiomerically pure derivatives of this compound. researchgate.netacs.org

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Friedel-Crafts Acylation | Introduction of an acyl group at the C6 position of a 5-hydroxyindole derivative, which can then be oxidized to a carboxylic acid. ias.ac.in | Well-established reaction, potential for regioselectivity. |

| Nenitzescu Indole Synthesis | A classical method for synthesizing 5-hydroxyindoles that could potentially be adapted to introduce a precursor to the 6-carboxylic acid group. researchgate.net | Utilizes simple starting materials. |

| Palladium-Catalyzed Carbonylation | Direct introduction of a carboxylic acid or ester group at the C6 position using carbon monoxide and a suitable palladium catalyst. acs.org | High efficiency and functional group tolerance. |

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways

While the biosynthesis of many indole-containing natural products is well-documented, the specific pathways leading to this compound are yet to be elucidated. Future research is anticipated to focus on identifying and characterizing the enzymes and genetic pathways responsible for its formation in nature, should it be found as a natural product.

Drawing parallels from the biosynthesis of other indole carboxylic acids, such as indole-3-carboxylic acid in plants and microorganisms, research could investigate tryptophan-dependent pathways. These pathways often involve a series of enzymatic modifications to the tryptophan molecule, including hydroxylation and oxidative cleavage of the side chain. Key enzyme families that may be involved include monooxygenases, dioxygenases, and decarboxylases. researchgate.net

Metagenomic screening of diverse environmental samples, such as soil and marine sediments, could lead to the discovery of novel microbial strains that produce this compound. Subsequent genomic and biochemical analyses would be crucial in identifying the biosynthetic gene clusters and characterizing the individual enzymes involved. This knowledge would not only provide fundamental insights into microbial metabolism but also open up possibilities for the biotechnological production of this compound and its derivatives.

| Enzyme Family | Potential Role in Biosynthesis |

| Tryptophan Dioxygenase | Cleavage of the tryptophan side chain. |

| Monooxygenase | Hydroxylation of the indole ring at the C5 position. |

| Carboxylase | Introduction of the carboxylic acid group. researchgate.net |

| Thioesterase | Potential involvement in indolylamide formation. acs.org |

Comprehensive Elucidation of Biological Roles in Model Organisms Beyond Mammalian Systems

The biological functions of this compound are largely unknown. Future research should extend beyond mammalian systems to explore its roles in a variety of model organisms, including insects, plants, and fish. This comparative biological approach can reveal conserved or unique functions of the molecule.

In insects, indole derivatives are known to play roles in defense, pigmentation, and as precursors to hormones. mdpi.com Investigating the effects of this compound on insect development, reproduction, and behavior could uncover novel bioactivities. For instance, it could act as an antagonist or agonist of receptors involved in key physiological processes.

In plants, indole compounds are critical for growth, development, and defense against pathogens and herbivores. nih.govresearchgate.net Studies could explore whether this compound exhibits auxin-like activity, influences root development, or acts as a signaling molecule in plant-microbe interactions. frontiersin.org

Advancement of Ultra-Sensitive and High-Throughput Analytical Platforms

To facilitate research into the biosynthesis and biological roles of this compound, the development of sensitive and efficient analytical methods is paramount. Current analytical techniques for related indole compounds, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), provide a strong foundation. nih.govnih.gov

Future advancements will likely focus on enhancing the sensitivity and throughput of these methods. The development of specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) could enable rapid and high-throughput screening of biological samples. Additionally, the design of novel fluorescent probes that selectively bind to this compound could allow for its visualization and quantification in living cells and tissues. semanticscholar.org Electrochemical sensors also offer a promising avenue for the development of portable and real-time monitoring devices. mdpi.com

| Analytical Platform | Potential Advantages for this compound Analysis |

| LC-MS/MS | High sensitivity and specificity for quantification in complex biological matrices. |

| ELISA | High-throughput screening capabilities. |

| Fluorescent Probes | Real-time imaging and quantification in living systems. |

| Electrochemical Sensors | Portability and potential for in-field analysis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Generative AI models can be used to design novel derivatives of this compound with optimized properties. researchgate.net By learning from large datasets of chemical structures and their associated biological activities, these models can propose new molecules that are more likely to be potent and selective for a specific biological target. arxiv.orgarxiv.org

Furthermore, ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of this compound derivatives. mdpi.comnih.gov This predictive capability can help to prioritize which compounds to synthesize and test, thereby accelerating the research and development process and reducing costs. eisai.com

Exploration of this compound as a Biochemical Probe or Research Tool

The unique chemical structure of this compound makes it a candidate for development as a biochemical probe or research tool. Its intrinsic fluorescence, a common feature of indole compounds, could be exploited for this purpose. zenodo.org

Derivatives of this compound could be synthesized with photo-reactive groups or affinity tags. Such probes could be used to identify and characterize the proteins that interact with this molecule in biological systems. This approach, known as chemical proteomics, is a powerful method for elucidating the mechanisms of action of bioactive compounds.

Moreover, the development of focused libraries of this compound derivatives could be used for high-throughput screening to identify novel inhibitors or modulators of enzymes and receptors. nih.gov This could lead to the discovery of new therapeutic targets and the development of novel drugs.

Q & A

Q. What are the recommended synthetic routes for 5-hydroxyindole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer :

Synthesis of indole carboxylic acids often involves condensation reactions or functional group transformations. For example, analogous compounds like indole-6-carboxylic acid (CAS 1670-82-2) are synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux conditions), and solvent polarity. For hydroxylation at the 5-position, oxidative methods (e.g., using H₂O₂/Fe²⁺) or directed ortho-metalation could be explored, with purity confirmed by HPLC (>98%) .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer :

While specific data on this compound are limited, analogous indole derivatives require:- Protective Equipment : P95/P1 respirators for particulate matter and nitrile gloves to prevent dermal exposure .

- Storage : Stable at room temperature in airtight containers, away from incompatible materials (e.g., strong oxidizers) .

- Waste Disposal : Avoid drainage systems; use neutralization protocols for acidic byproducts .

Q. What analytical techniques are critical for characterizing purity and structural confirmation?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS for molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~193 for C₉H₇NO₃).

- NMR : ¹H NMR to verify hydroxyl (-OH) and carboxylic acid (-COOH) protons (δ 10–12 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) of indole-6-carboxylic acid derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) to identify concentration-dependent effects .

- Mechanistic Profiling : Use RNA sequencing or proteomics to compare pathways (e.g., apoptosis vs. membrane disruption) .

- Structural Analogues : Test substituent effects (e.g., 5-hydroxy vs. 5-amino groups) to isolate activity drivers .

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- QSAR Models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data from PubChem .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, pKa) for this compound?

- Methodological Answer :

- Experimental Determination :

- Solubility : Shake-flask method in buffers (pH 1–10) with UV quantification .

- pKa : Potentiometric titration using a GLpKa analyzer .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Quality Control : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with Z’ factor >0.5 .

Q. How can researchers validate the specificity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Competitive Assays : Use varying substrate concentrations to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Mutagenesis Studies : Engineer enzyme active-site mutants to confirm binding interactions .

- SPR/BLI : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance .

Contradictory Data & Reproducibility

Q. What steps should be taken if synthetic yields vary significantly between batches?

- Methodological Answer :

- Process Monitoring : Track intermediates by TLC or in situ IR to identify incomplete reactions .

- Purification Troubleshooting : Optimize column chromatography (e.g., switch from silica to reverse-phase) or employ recrystallization (DMF/acetic acid mixtures) .

- Catalyst Screening : Test alternatives (e.g., NaHCO₃ vs. NaOAc) to improve reproducibility .

Q. How can researchers mitigate discrepancies in reported melting points or spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.